molecular formula C23H33N5O3S B11336701 4-[4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine

4-[4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine

Cat. No.: B11336701
M. Wt: 459.6 g/mol
InChI Key: HLNWRGPRKGEHCC-UHFFFAOYSA-N
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Description

4-[4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine is a complex organic compound that features a piperazine and piperidine moiety attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the piperazine and piperidine intermediates, followed by their coupling with the pyrimidine core. Common reagents used in these reactions include sulfonyl chlorides, methoxybenzenes, and various amines. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

4-[4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H33N5O3S

Molecular Weight

459.6 g/mol

IUPAC Name

4-[4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-piperidin-1-ylpyrimidine

InChI

InChI=1S/C23H33N5O3S/c1-17-18(2)21(9-8-20(17)31-4)32(29,30)28-14-12-27(13-15-28)23-16-22(24-19(3)25-23)26-10-6-5-7-11-26/h8-9,16H,5-7,10-15H2,1-4H3

InChI Key

HLNWRGPRKGEHCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4CCCCC4)C)OC

Origin of Product

United States

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